4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole
Description
4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4- and 5-positions with a phenyl group and a 3-(trifluoromethyl)phenylsulfanyl moiety, respectively. The 1,2,3-thiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances reactivity in electrophilic substitution and cycloaddition reactions .
Synthesis of this compound likely follows pathways similar to those reported for analogous thiadiazoles, such as cyclocondensation of thiosemicarbazides or oxidative dimerization of thiol precursors . The sulfanyl (-S-) linkage at the 5-position may contribute to unique intermolecular interactions (e.g., hydrogen bonding or π-stacking) that influence crystallinity and solubility .
Properties
IUPAC Name |
4-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2S2/c16-15(17,18)11-7-4-8-12(9-11)21-14-13(19-20-22-14)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPULLPILWREHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with phenyl and trifluoromethylphenyl reagents. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modifying the compound’s electronic properties and biological activity.
| Oxidizing Agent | Conditions | Product | Key Findings |
|---|---|---|---|
| H₂O₂ | Mild acidic/neutral pH | Sulfoxide derivative | Selective oxidation at the sulfur atom without disrupting the thiadiazole ring. |
| m-CPBA | Dichloromethane, 0–25°C | Sulfone derivative | Complete conversion to sulfone occurs under stoichiometric conditions. |
Mechanistic Insight : The trifluoromethyl group’s electron-withdrawing effect stabilizes intermediates during oxidation, enhancing reaction efficiency .
Substitution Reactions
The aromatic rings (phenyl and trifluoromethylphenyl groups) participate in electrophilic substitution, while the thiadiazole ring may undergo nucleophilic attacks.
Electrophilic Aromatic Substitution
Nucleophilic Substitution
Limited data exists, but the thiadiazole ring’s electron-deficient nature suggests potential reactivity with strong nucleophiles (e.g., amines or alkoxides) at the C-4 or C-5 positions .
Reduction Reactions
While direct evidence is sparse, analogous thiadiazoles undergo ring reduction to form thiadiazolines under controlled conditions.
| Reducing Agent | Conditions | Product | Hypothesis |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | Thiadiazoline derivative | Predicted based on reactivity of similar 1,2,3-thiadiazoles . |
Cross-Coupling Reactions
The phenyl group may engage in Suzuki–Miyaura couplings, though no direct studies are available. Theoretical frameworks suggest feasibility with palladium catalysts .
Thermal and Photochemical Stability
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Thiadiazole derivatives are known for their ability to exhibit significant antibacterial and antifungal activities. Studies have shown that compounds with similar thiadiazole structures demonstrate effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli . The incorporation of trifluoromethyl groups enhances the binding affinity to biological targets, which is crucial for developing effective antimicrobial agents.
Anticancer Properties
Research indicates that 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole may possess anticancer properties. Its structural modifications allow it to interact with specific molecular targets involved in cancer progression. The mechanism of action is thought to involve the inhibition of key enzymes or receptors that facilitate tumor growth .
Anti-inflammatory Effects
The compound has also been studied for its potential anti-inflammatory effects. The thiadiazole moiety is linked to various anti-inflammatory activities, making it a candidate for further research in drug development aimed at treating inflammatory diseases .
Materials Science
Organic Electronics
In materials science, this compound is explored as a building block for organic electronic devices. Its unique electronic properties make it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). The compound can be synthesized using methods such as Suzuki–Miyaura coupling, which allows for the precise control of electronic properties through structural modifications .
Advanced Materials Development
The compound's ability to form stable thin films makes it a candidate for use in advanced materials with specific electronic characteristics. Research into its polymer composites suggests potential applications in flexible electronics and sensors .
Biological Studies
Mechanism of Action Studies
Understanding the mechanism of action of this compound is essential for its application in drug development. Studies focus on its interactions with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's stability and binding affinity, which is critical for its efficacy as a therapeutic agent .
Lead Compound Development
The compound serves as a lead structure in the development of new drugs targeting various diseases. Its diverse biological activity profile supports further exploration into its derivatives that could yield more potent compounds with reduced toxicity profiles .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory | Exhibits significant activity against pathogens; potential anticancer effects |
| Materials Science | Organic electronics | Suitable for use in photovoltaics and LEDs; forms stable thin films |
| Biological Studies | Mechanism of action studies; lead compound development | Enhances binding affinity; serves as a scaffold for drug design |
Mechanism of Action
The mechanism of action of 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability by forming strong interactions with target proteins . The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- Sulfanyl (-S-) vs. Sulfonyl (-SO₂-): Sulfonyl derivatives (e.g., ) exhibit greater polarity and hydrogen-bonding capacity, impacting solubility and crystallinity. Chlorine vs. CF₃: Chlorophenyl substituents () provide moderate electron withdrawal, whereas CF₃ groups offer stronger inductive effects, which may improve metabolic resistance .
- Synthetic Yields :
Pharmacological and Functional Comparisons
Table 2: Functional Group Impact on Bioactivity
Key Observations :
- Heterocyclic Core: Thiadiazoles (target compound) vs. Oxadiazoles (): Thiadiazoles’ sulfur atom contributes to greater π-electron deficiency, enhancing interactions with biological targets like enzymes or receptors.
- Role of Trifluoromethyl Groups :
Crystallographic and Conformational Analysis
- Planarity and Conformation: Thiadiazole derivatives (e.g., ) often exhibit near-planar structures, facilitating π-π stacking in crystal lattices. In contrast, triazole-thiones () may adopt non-planar conformations due to steric hindrance from substituents. The perpendicular orientation of fluorophenyl groups in isostructural compounds () suggests conformational flexibility, which could influence binding to biological targets.
Biological Activity
4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole (CAS Number: 338398-35-9) is a compound belonging to the thiadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties. Research has shown that compounds containing the thiadiazole ring exhibit significant activity against various bacterial and fungal strains. For instance:
- Activity Against Bacteria : Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Fungal Activity : Some derivatives exhibit antifungal properties against strains like Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been extensively studied. The 1,3,4-thiadiazole scaffold has shown promise in inhibiting tumor cell growth:
- In Vitro Studies : Compounds derived from the thiadiazole framework have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. For example, certain derivatives exhibited IC50 values of 0.20 μM against human leukemia cells (HL-60) .
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including oxidative stress mechanisms .
Anti-inflammatory Effects
Emerging studies suggest that thiadiazole derivatives may possess anti-inflammatory properties:
- In Vivo Studies : Research indicates that certain compounds can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds often correlates with their structural features:
- Substituents Influence : The presence of electron-withdrawing groups (like trifluoromethyl) enhances the antibacterial and anticancer activities by increasing lipophilicity and bioavailability .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their antimicrobial potency. Compounds exhibiting halogen substitutions showed enhanced activity against Pseudomonas aeruginosa and E. coli, with some achieving MIC values lower than standard antibiotics .
- Anticancer Activity : Another research effort focused on synthesizing thiadiazole derivatives linked to triazole rings. These hybrids displayed significant cytotoxicity against multiple cancer cell lines, indicating a synergistic effect due to structural modifications .
Data Summary Table
Q & A
Q. What synthetic methodologies are most effective for introducing the sulfanyl group in 1,2,3-thiadiazole derivatives like 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole?
The sulfanyl group can be introduced via copper-catalyzed cross-coupling reactions between thiols (e.g., 3-(trifluoromethyl)benzenethiol) and halogenated thiadiazole precursors. Reaction optimization typically involves temperature control (~70°C) and solvent selection (e.g., aqueous or ethanol media) to maximize yield. Acidification with ethanoic acid is often used to isolate the final product .
Q. How can the structure and purity of this compound be confirmed post-synthesis?
Modern physico-chemical methods include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments.
- FT-IR : To validate functional groups (e.g., C-S stretching at ~600–700 cm⁻¹).
- Elemental analysis : To verify stoichiometric ratios of C, H, N, and S.
- Single-crystal X-ray diffraction : For unambiguous structural determination (as demonstrated for analogous thiadiazole derivatives) .
Q. What solvent systems are optimal for recrystallizing this compound?
Ethanol or ethanol-water mixtures are commonly used due to their polarity and ability to dissolve both aromatic and sulfur-containing moieties. Recrystallization improves purity by removing unreacted starting materials (e.g., thiols or halogenated intermediates) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar thiadiazoles?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:
Q. How does the trifluoromethylphenylsulfanyl substituent influence electronic properties and reactivity?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the thiadiazole ring, facilitating nucleophilic substitutions. Computational studies (DFT) reveal:
- Reduced electron density at the sulfur atom, increasing susceptibility to oxidation.
- Stabilization of transition states in cross-coupling reactions due to resonance effects .
Q. What computational methods predict the compound’s potential as a kinase inhibitor?
- Molecular Dynamics (MD) simulations : To assess binding stability in ATP-binding pockets.
- Pharmacophore modeling : To identify critical interactions (e.g., hydrogen bonds with hinge regions).
- ADMET profiling : To evaluate bioavailability and toxicity risks (e.g., cytochrome P450 interactions) .
Methodological Challenges
Q. How can reaction yields be improved for large-scale synthesis?
- Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions.
- Catalyst optimization : Use Pd/Cu co-catalysts to accelerate cross-coupling steps.
- In situ monitoring : Techniques like Raman spectroscopy track reaction progress and adjust conditions dynamically .
Q. What analytical techniques differentiate sulfoxides/sulfones from the parent compound during oxidation studies?
- LC-MS/MS : Detects mass shifts (+16 Da for sulfoxides; +32 Da for sulfones).
- X-ray Photoelectron Spectroscopy (XPS) : Identifies sulfur oxidation states (S⁰ in thiadiazole vs. S⁴⁺/S⁶⁺ in sulfoxides/sulfones).
- TLC with iodine staining : Visualizes polarity changes post-oxidation .
Data Interpretation
Q. Why do some analogues show antitumor activity while others do not, despite structural similarity?
Subtle structural differences (e.g., substituent position, steric bulk) alter:
Q. How to reconcile discrepancies between theoretical (DFT) and experimental spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
